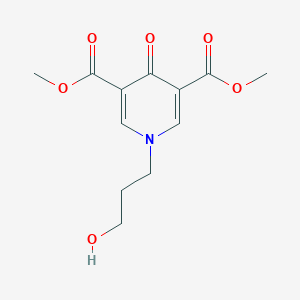
3,5-Dimethyl-1'-(pyridin-2-ylmethyl)-1,4'-bipiperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-Dimethyl-1'-(pyridin-2-ylmethyl)-1,4'-bipiperidine, also known as DMPPB, is a compound that has been widely studied for its potential use in medicinal chemistry. DMPPB is a piperidine derivative that is structurally similar to other compounds that have been used in the treatment of various neurological disorders.
作用机制
3,5-Dimethyl-1'-(pyridin-2-ylmethyl)-1,4'-bipiperidine acts as an agonist for the α7 nicotinic acetylcholine receptor, which is a ligand-gated ion channel that is involved in the regulation of cognitive function and memory. Activation of the α7 receptor leads to the influx of calcium ions into the cell, which can trigger downstream signaling pathways that are involved in synaptic plasticity and memory formation.
Biochemical and Physiological Effects:
3,5-Dimethyl-1'-(pyridin-2-ylmethyl)-1,4'-bipiperidine has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and schizophrenia. 3,5-Dimethyl-1'-(pyridin-2-ylmethyl)-1,4'-bipiperidine has also been shown to have neuroprotective effects, which may be due to its ability to activate the α7 receptor and modulate downstream signaling pathways.
实验室实验的优点和局限性
One advantage of 3,5-Dimethyl-1'-(pyridin-2-ylmethyl)-1,4'-bipiperidine is its selectivity for the α7 nicotinic acetylcholine receptor, which allows for the precise modulation of this receptor without affecting other receptors. However, 3,5-Dimethyl-1'-(pyridin-2-ylmethyl)-1,4'-bipiperidine has limited solubility in water, which can make it difficult to work with in some experimental settings.
未来方向
There are several potential future directions for the study of 3,5-Dimethyl-1'-(pyridin-2-ylmethyl)-1,4'-bipiperidine. One area of research could focus on the development of more potent and selective agonists for the α7 nicotinic acetylcholine receptor. Another area of research could focus on the investigation of the downstream signaling pathways that are activated by 3,5-Dimethyl-1'-(pyridin-2-ylmethyl)-1,4'-bipiperidine and their potential role in cognitive function and memory formation. Additionally, further studies could explore the potential therapeutic applications of 3,5-Dimethyl-1'-(pyridin-2-ylmethyl)-1,4'-bipiperidine in the treatment of neurological disorders such as Alzheimer's disease and schizophrenia.
合成方法
3,5-Dimethyl-1'-(pyridin-2-ylmethyl)-1,4'-bipiperidine can be synthesized through a multi-step process that involves the reaction of 2-methylpyridine with 1,4-dibromobutane, followed by the reduction of the resulting 1,4-dibromo-2-methylpyridine. The reduction is typically carried out using lithium aluminum hydride, and the resulting product is then reacted with piperidine to form 3,5-Dimethyl-1'-(pyridin-2-ylmethyl)-1,4'-bipiperidine.
科学研究应用
3,5-Dimethyl-1'-(pyridin-2-ylmethyl)-1,4'-bipiperidine has been studied extensively for its potential use in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. 3,5-Dimethyl-1'-(pyridin-2-ylmethyl)-1,4'-bipiperidine has been shown to act as a potent and selective agonist for the α7 nicotinic acetylcholine receptor, which is involved in the regulation of cognitive function and memory.
属性
分子式 |
C18H29N3 |
|---|---|
分子量 |
287.4 g/mol |
IUPAC 名称 |
2-[[4-(3,5-dimethylpiperidin-1-yl)piperidin-1-yl]methyl]pyridine |
InChI |
InChI=1S/C18H29N3/c1-15-11-16(2)13-21(12-15)18-6-9-20(10-7-18)14-17-5-3-4-8-19-17/h3-5,8,15-16,18H,6-7,9-14H2,1-2H3 |
InChI 键 |
WLCZCODIFJSGEQ-UHFFFAOYSA-N |
SMILES |
CC1CC(CN(C1)C2CCN(CC2)CC3=CC=CC=N3)C |
规范 SMILES |
CC1CC(CN(C1)C2CCN(CC2)CC3=CC=CC=N3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]furan-2-carboxamide](/img/structure/B246898.png)
![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(2,3-dimethoxybenzoyl)piperazine](/img/structure/B246900.png)






![1-[2-(2,4-dimethylphenoxy)ethyl]-1H-indazole](/img/structure/B246922.png)
![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B246924.png)
![1-Sec-butyl-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B246925.png)
